molecular formula C19H15F3N2O2 B2696719 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 866156-41-4

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2696719
CAS No.: 866156-41-4
M. Wt: 360.336
InChI Key: SHHLXVUNCXHXSY-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through a reaction between 4-ethoxybenzaldehyde and a suitable reagent, such as an organometallic compound.

    Introduction of the Cyano Group: The cyano group is added via a nucleophilic substitution reaction, often using cyanide salts.

    Coupling with Trifluoromethylphenylamine: The final step involves coupling the intermediate with 4-(trifluoromethyl)phenylamine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the aromatic rings play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
  • (E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(methyl)phenyl]prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-2-26-17-9-3-13(4-10-17)11-14(12-23)18(25)24-16-7-5-15(6-8-16)19(20,21)22/h3-11H,2H2,1H3,(H,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHLXVUNCXHXSY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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